1,1-Dichloro-1-heptene

Description

Structure

3D Structure

Properties

CAS No. |

32363-95-4 |

|---|---|

Molecular Formula |

C7H12Cl2 |

Molecular Weight |

167.07 g/mol |

IUPAC Name |

1,1-dichlorohept-1-ene |

InChI |

InChI=1S/C7H12Cl2/c1-2-3-4-5-6-7(8)9/h6H,2-5H2,1H3 |

InChI Key |

SHIGTIVKNFPBPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,1-Dichloro-1-heptene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-heptene is a chlorinated alkene with the chemical formula C₇H₁₂Cl₂. As a member of the geminal dihaloalkene family, it serves as a versatile synthetic intermediate in organic chemistry. The presence of the dichlorovinyl group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

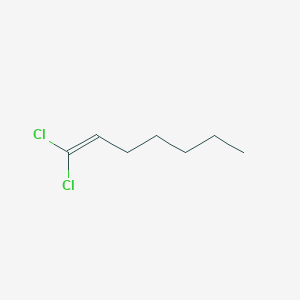

The structure of this compound features a seven-carbon chain with a double bond at the first carbon, to which two chlorine atoms are attached.

Molecular Structure:

Systematic IUPAC Name: 1,1-dichlorohept-1-ene[1]

CAS Registry Number: 32363-95-4[1]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| XLogP3 | 4.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 166.0316058 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 166.0316058 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 9 | PubChem (Computed)[1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of 1,1-dichloroalkenes is the Wittig-type reaction of an aldehyde with triphenylphosphine and carbon tetrachloride.

Experimental Protocol: Synthesis from Heptanal

This protocol is a generalized procedure based on established methods for the synthesis of 1,1-dichloroalkenes.

Materials:

-

Heptanal

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Apparatus for extraction and purification (separatory funnel, rotary evaporator, distillation setup)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas.

-

Reagent Addition: Triphenylphosphine (2.0 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled in an ice bath.

-

A solution of heptanal (1.0 equivalent) and carbon tetrachloride (2.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution under an inert atmosphere.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue, containing the product and triphenylphosphine oxide, is triturated with a non-polar solvent such as pentane or hexane to precipitate the triphenylphosphine oxide. The solid is removed by filtration. The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis:

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

GC-MS Data:

-

Instrument: JEOL JMS-D-3000

-

Ionization: Electron Impact (EI)

-

Top 5 Peaks (m/z): 70, 42, 55, 57, 109[1]

The fragmentation pattern of chlorinated alkenes often involves the loss of chlorine atoms and cleavage of the alkyl chain. The presence of two chlorine atoms will result in characteristic M, M+2, and M+4 isotopic patterns for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for this compound is not available. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

-

The vinyl proton (=CH-) is expected to appear as a triplet in the range of δ 5.5-6.5 ppm, coupled to the adjacent methylene group.

-

The methylene group adjacent to the double bond (-CH₂-C=) would likely resonate around δ 2.0-2.5 ppm as a quartet.

-

The other methylene groups of the pentyl chain would appear as multiplets between δ 1.2-1.6 ppm.

-

The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm.

¹³C NMR (Predicted):

-

The dichlorinated carbon of the double bond (C=CCl₂) is expected in the δ 125-140 ppm region.

-

The other carbon of the double bond (=CH-) would likely appear between δ 120-130 ppm.

-

The carbons of the alkyl chain would resonate in the typical aliphatic region of δ 14-40 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

-

C-H stretch (alkane): 2850-3000 cm⁻¹

-

C=C stretch: Approximately 1600-1650 cm⁻¹ (the intensity may be weak due to the substitution pattern)

-

=C-H stretch: Around 3000-3100 cm⁻¹

-

C-Cl stretch: 600-800 cm⁻¹ (strong)

Reactivity and Applications

The dichlorovinyl group in this compound is a key functional handle for various organic transformations, including:

-

Suzuki and Stille Cross-Coupling Reactions: The vinyl chlorides can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Lithiation and Subsequent Reactions: Treatment with strong bases like organolithium reagents can lead to the formation of a lithium acetylide, which can then be reacted with various electrophiles.

-

Reduction: The double bond can be hydrogenated to yield 1,1-dichloroheptane.

These reactions make this compound a useful precursor for the synthesis of a variety of organic compounds, including substituted alkynes, complex alkenes, and saturated chlorinated hydrocarbons.

Safety and Handling

Chlorinated hydrocarbons should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory system. It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal information.

General Hazard Relationship:

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. While detailed experimental data on its physical properties are scarce, its synthesis and spectral characteristics can be reliably predicted based on established chemical principles and data from related compounds. Further research into the specific properties and reactivity of this compound would be beneficial for expanding its utility in synthetic chemistry. Researchers and professionals should handle this compound with appropriate safety precautions due to the general hazards associated with chlorinated hydrocarbons.

References

Technical Brief: Physicochemical Properties of 1,1-Dichloro-1-heptene

For: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 1,1-Dichloro-1-heptene, a halogenated alkene. The information is presented to support research and development activities requiring precise molecular specifications.

Molecular Identity and Weight

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₇H₁₂Cl₂ |

| Molecular Weight | 167.07 g/mol |

Referenced from PubChem Compound ID 10953908.

Logical Data Relationship

The following diagram illustrates the direct relationship between the compound's common name and its fundamental molecular properties.

Caption: Relationship between compound name and its molecular properties.

A Comprehensive Review of 1,1-Dichloroalkene Chemistry: Synthesis, Reactions, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,1-dichloroalkene moiety is a versatile and highly reactive functional group that has garnered significant attention in organic synthesis. Its unique electronic properties and susceptibility to a wide range of chemical transformations make it a valuable building block for the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 1,1-dichloroalkenes, with a focus on providing practical experimental details and quantitative data for researchers in the field.

Synthesis of 1,1-Dichloroalkenes

Several reliable methods have been developed for the synthesis of 1,1-dichloroalkenes, with the choice of method often depending on the nature of the desired substrate and the availability of starting materials.

From Aldehydes: The Wittig-type Olefination

One of the most common and versatile methods for the synthesis of 1,1-dichloroalkenes is the Wittig-type olefination of aldehydes. This reaction typically involves the use of a phosphorus ylide generated from triphenylphosphine and a carbon tetrahalide, such as carbon tetrachloride (CCl₄).

Table 1: Synthesis of 1,1-Dichloroalkenes from Aldehydes via Wittig-type Olefination

| Entry | Aldehyde | Reagents and Conditions | Product | Yield (%) |

| 1 | Benzaldehyde | PPh₃, CCl₄, THF, reflux | 1,1-dichloro-2-phenylethene | 85 |

| 2 | 4-Nitrobenzaldehyde | PPh₃, CCl₄, CH₂Cl₂, rt | 1,1-dichloro-2-(4-nitrophenyl)ethene | 78 |

| 3 | Cinnamaldehyde | PPh₃, CCl₄, Benzene, reflux | 1,1-dichloro-4-phenyl-1,3-butadiene | 75 |

| 4 | Heptanal | PPh₃, CCl₄, CH₃CN, 60 °C | 1,1-dichlorooct-1-ene | 82 |

Experimental Protocol: General Procedure for the Wittig-type Olefination of Aldehydes

-

To a stirred solution of triphenylphosphine (2.2 equivalents) in anhydrous solvent (e.g., THF, CH₂Cl₂, benzene) under an inert atmosphere, add carbon tetrachloride (2.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

The reaction is then heated to reflux or stirred at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,1-dichloroalkene.

Key Reactions of 1,1-Dichloroalkenes

The synthetic utility of 1,1-dichloroalkenes stems from their ability to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules.

Palladium-Catalyzed Cross-Coupling Reactions

1,1-Dichloroalkenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Negishi couplings. These reactions typically proceed with high stereoselectivity, allowing for the controlled synthesis of mono- and disubstituted products.

The Sonogashira coupling of 1,1-dichloroalkenes with terminal alkynes provides a direct route to unsymmetrical diarylalkynes, which are important structural motifs in many biologically active compounds and organic materials.[1][2][3][4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1][2]

Table 2: Synthesis of Diarylalkynes via Sonogashira Coupling of 1,1-Dichloroalkenes

| Entry | 1,1-Dichloroalkene | Terminal Alkyne | Catalyst/Co-catalyst/Base | Product | Yield (%) |

| 1 | 1,1-dichloro-2-phenylethene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1,4-diphenylbuta-1,3-diyne | 88 |

| 2 | 1,1-dichloro-2-(4-methoxyphenyl)ethene | 4-Ethynyltoluene | Pd(PPh₃)₄/CuI/NEt₃ | 1-(4-methoxyphenyl)-4-(p-tolyl)buta-1,3-diyne | 85 |

| 3 | 1,1-dichloro-2-(thiophen-2-yl)ethene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI/i-Pr₂NH | 1-(thiophen-2-yl)-4-(trimethylsilyl)buta-1,3-diyne | 76 |

| 4 | 1,1-dichloro-2-cyclohexylethene | 1-Heptyne | Pd(OAc)₂/CuI/DBU | 1-cyclohexyl-4-pentylbuta-1,3-diyne | 72 |

Experimental Protocol: General Procedure for the Sonogashira Coupling of 1,1-Dichloroalkenes

-

To a degassed solution of the 1,1-dichloroalkene (1.0 equivalent) and the terminal alkyne (2.2 equivalents) in a suitable solvent (e.g., THF, DMF, Et₃N) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

The base (e.g., Et₃N, i-Pr₂NH, 3.0 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated under an inert atmosphere until completion.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired diarylalkyne.

The Suzuki-Miyaura coupling of 1,1-dichloroalkenes with boronic acids or their derivatives is a powerful tool for the stereoselective synthesis of mono- and diarylated alkenes. The reaction conditions can be tuned to favor either monocoupling or dicoupling, providing access to a range of products.[1][6]

Table 3: Synthesis of Arylated Alkenes via Suzuki-Miyaura Coupling of 1,1-Dichloroalkenes

| Entry | 1,1-Dichloroalkene | Boronic Acid | Catalyst/Base/Solvent | Product (Mono/Di) | Yield (%) |

| 1 | 1,1-dichloro-2-phenylethene | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/Toluene/H₂O | (Z)-1-chloro-1,2-diphenylethene (Mono) | 75 |

| 2 | 1,1-dichloro-2-phenylethene | Phenylboronic acid | Pd(dppf)Cl₂/K₃PO₄/Dioxane | 1,1,2-triphenylethene (Di) | 82 |

| 3 | 1,1-dichloro-2-(n-butyl)ethene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos/K₂CO₃/Toluene | (Z)-1-chloro-1-(4-methoxyphenyl)-2-(n-butyl)ethene (Mono) | 80 |

| 4 | 1,1-dichloro-2-(cyclohexyl)ethene | Naphthalene-2-boronic acid | Pd₂(dba)₃/XPhos/CsF/THF | 1,1-di(naphthalen-2-yl)-2-cyclohexylethene (Di) | 78 |

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 1,1-Dichloroalkenes

-

A mixture of the 1,1-dichloroalkene (1.0 equivalent), the boronic acid (1.2 equivalents for monocoupling, 2.5 equivalents for dicoupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, K₃PO₄, 2-3 equivalents) is prepared in a suitable solvent system (e.g., toluene/water, dioxane).

-

The reaction mixture is degassed and then heated under an inert atmosphere at the appropriate temperature (typically 80-110 °C).

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

The Negishi coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[6][7][8][9][10][11] The coupling of 1,1-dichloroalkenes with organozinc reagents provides an efficient route to a variety of substituted alkenes.[7][8][9][10][11]

Table 4: Synthesis of Substituted Alkenes via Negishi Coupling of 1,1-Dichloroalkenes

| Entry | 1,1-Dichloroalkene | Organozinc Reagent | Catalyst/Solvent | Product | Yield (%) |

| 1 | 1,1-dichloro-2-phenylethene | Phenylzinc chloride | Pd(PPh₃)₄/THF | (Z)-1-chloro-1,2-diphenylethene | 85 |

| 2 | 1,1-dichloro-2-phenylethene | Ethylzinc bromide | Pd(dppf)Cl₂/THF | (Z)-1-chloro-1-phenylbut-1-ene | 78 |

| 3 | 1,1-dichloro-2-(furan-2-yl)ethene | Benzylzinc chloride | Pd₂(dba)₃/SPhos/THF | (Z)-1-chloro-1-(furan-2-yl)-3-phenylprop-1-ene | 82 |

| 4 | 1,1-dichloro-2-(tert-butyl)ethene | Isopropylzinc bromide | Ni(acac)₂/dppe/THF | (Z)-1-chloro-2-(tert-butyl)-3-methylbut-1-ene | 70 |

Experimental Protocol: General Procedure for the Negishi Coupling of 1,1-Dichloroalkenes

-

In a flame-dried flask under an inert atmosphere, the organozinc reagent is prepared in situ or used as a pre-formed solution in an anhydrous solvent (typically THF).

-

To this solution is added the 1,1-dichloroalkene (1.0 equivalent) followed by the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂, 2-5 mol%).

-

The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography to afford the desired product.

Applications in Drug Development and Agrochemicals

The 1,1-dichloroalkene motif is present in a number of biologically active molecules, highlighting its importance in medicinal chemistry and agrochemical research.

Pyrethroid Insecticides

A prominent example of the application of 1,1-dichloroalkene chemistry is in the synthesis of pyrethroid insecticides.[7][12][13][14] Many synthetic pyrethroids, such as permethrin and cypermethrin, contain a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate core. The dichlorovinyl group is crucial for their insecticidal activity, as it mimics the isobutenyl group of the natural pyrethrins while offering enhanced stability and potency.[12][13][14] The synthesis of these compounds often involves the Wittig-type olefination of a suitable aldehyde precursor.[12]

Role in Pharmaceuticals

While not as prevalent as in agrochemicals, the 1,1-dichloroalkene unit can be found in some pharmaceutically active compounds. Its role is often to act as a bioisostere for other functional groups or to introduce specific conformational constraints. The presence of two chlorine atoms can also influence the lipophilicity and metabolic stability of a drug molecule. More commonly, 1,1-dichloroalkenes serve as key intermediates in the synthesis of more complex drug candidates, where the dichloroalkene moiety is further functionalized using the cross-coupling reactions described above.

Visualizing the Chemistry of 1,1-Dichloroalkenes

To better illustrate the synthetic pathways and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of 1,1-dichloroalkenes from aldehydes.

Caption: Key cross-coupling reactions of 1,1-dichloroalkenes.

Caption: A general synthetic workflow utilizing 1,1-dichloroalkenes.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and insecticidal activities of novel monohalovinylated pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

- 14. arkat-usa.org [arkat-usa.org]

The Discovery and Synthesis of 1,1-Dichloro-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dichloro-1-heptene, a halogenated alkene with potential applications in organic synthesis and drug development. While a definitive first discovery in the literature is not readily apparent, its synthesis can be achieved through established methods for the preparation of 1,1-dichloroalkenes. This document details a well-established synthetic protocol for a closely related compound, 1,1-dichloroheptane, from heptaldehyde, which serves as a foundational method. Furthermore, it consolidates available quantitative data and characterization information for this compound to support further research and application.

Introduction

1,1-Dichloro-1-alkenes are a class of versatile synthetic intermediates. The presence of two chlorine atoms on a double bond offers multiple reaction pathways, including cross-coupling reactions and functional group transformations, making them valuable building blocks in the synthesis of more complex molecules. Their utility is highlighted by their presence in various biologically active compounds. This guide focuses on the seven-carbon homolog, this compound, providing essential information for its synthesis and characterization.

Data Presentation

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| IUPAC Name | 1,1-dichlorohept-1-ene | PubChem[1] |

| CAS Number | 32363-95-4 | PubChem[1] |

| Computed XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 166.0316058 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.0316058 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source |

| Mass Spectrum (GC-MS) | Major fragments observed at m/z: 70 (base peak), 42, 55, 57, 109. | PubChem[1] |

| ¹H NMR | No experimental data found in the searched literature. Predicted shifts would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a triplet for the vinylic proton. | |

| ¹³C NMR | No experimental data found in the searched literature. Predicted shifts would include signals for the dichlorinated carbon, the adjacent vinylic carbon, and the aliphatic carbons. | |

| Infrared (IR) | No experimental data found in the searched literature. Expected characteristic absorptions include C-H stretching, C=C stretching, and C-Cl stretching vibrations. |

Experimental Protocols

Synthesis of 1,1-Dichloroheptane from Heptaldehyde

While a specific protocol for this compound is not detailed in the searched literature, a well-documented procedure for the closely related saturated compound, 1,1-dichloroheptane, provides a robust starting point. This reaction of heptaldehyde with phosphorus pentachloride can potentially yield the desired alkene under modified conditions that favor elimination.

Principle:

This synthesis involves the reaction of an aldehyde (heptaldehyde) with a chlorinating agent (phosphorus pentachloride) to replace the carbonyl oxygen with two chlorine atoms. The reaction proceeds through the formation of phosphorus oxychloride as a byproduct.

Reagents:

-

Heptaldehyde (100 g, 0.88 mole)

-

Phosphorus pentachloride (180 g, 0.86 mole)

-

Dry ether (75 ml)

-

Ice water

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure: [2]

-

A one-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is placed in a cooling bath, and 180 g (0.86 mole) of phosphorus pentachloride is added, followed by 75 ml of dry ether.

-

With vigorous stirring, 100 g (0.88 mole) of heptaldehyde is added slowly from the dropping funnel over a period of one hour. The reaction temperature is maintained between 20-30°C.

-

After the addition is complete, the reaction mixture is stirred for an additional fifteen minutes.

-

The mixture is then transferred to a one-liter flask and allowed to stand overnight.

-

The resulting yellow mixture is carefully poured over ice water to decompose the phosphorus oxychloride.

-

The dichloroheptane is extracted with ether.

-

The ether layer is washed with a sodium carbonate solution until neutral, followed by two washes with water. All washing and extraction steps should be performed while keeping the mixture cold.

-

The ether layer is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure (16 mm Hg) to yield the product.

Yield and Characterization of 1,1-Dichloroheptane: [2]

-

Yield: 91 g (62%)

-

Boiling Point: 73-76°C at 16 mm Hg

-

Refractive Index (n²⁰D): 1.4450

Mandatory Visualizations

Synthesis Workflow

Caption: Reaction workflow for the synthesis of 1,1-dichloroheptane.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis and purification process.

References

Physical and chemical properties of 1,1-Dichloro-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical data for 1,1-dichloro-1-heptene. It is important to note that experimentally determined physical and chemical properties for this specific compound are limited in publicly accessible literature. Much of the available data is either computationally derived or pertains to structurally related compounds. All data should be used with this context in mind.

Chemical Identity and Computed Properties

This compound is a chlorinated alkene with the molecular formula C₇H₁₂Cl₂.[1] Its chemical structure consists of a seven-carbon chain with a carbon-carbon double bond at the first position, where the first carbon is bonded to two chlorine atoms.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem |

| Molecular Weight | 167.07 g/mol | PubChem |

| IUPAC Name | 1,1-dichlorohept-1-ene | PubChem |

| CAS Number | 32363-95-4 | PubChem |

| XLogP3 | 4.6 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 166.0316058 Da | PubChem (Computed) |

| Monoisotopic Mass | 166.0316058 Da | PubChem (Computed) |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed) |

| Heavy Atom Count | 9 | PubChem (Computed) |

Comparison with a Structurally Related Compound

To provide some context for the physical properties of this compound, the experimental data for its saturated analog, 1,1-dichloroheptane, is presented below. The absence of the double bond in 1,1-dichloroheptane is expected to influence properties such as boiling point and density.

Table 2: Experimental Physical Properties of 1,1-Dichloroheptane

| Property | Value | Source |

| Molecular Formula | C₇H₁₄Cl₂ | LookChem[2], PubChem[3] |

| Molecular Weight | 169.09 g/mol | PubChem[3] |

| Boiling Point | 190.1 °C at 760 mmHg | LookChem[2] |

| Density | 1.011 g/cm³ | LookChem[2] |

| Refractive Index | 1.4380 | LookChem[2] |

| Flash Point | 66 °C | LookChem[2] |

| Vapor Pressure | 0.764 mmHg at 25°C | LookChem[2] |

Synthesis and Reactivity

General Experimental Protocol: Synthesis of 1,1-Dichloroalkenes from Aldehydes

One common method for the preparation of 1,1-dichloro-1-alkenes involves the reaction of an aldehyde with a phosphonium ylide, a variant of the Wittig reaction, or by reaction with a mixture of triphenylphosphine and carbon tetrachloride.[6] Another approach involves the reaction of a carbonyl compound with a trichloromethanephosphonic acid ester in the presence of magnesium.[7]

Below is a generalized workflow for the synthesis of this compound from heptanal.

References

- 1. This compound | C7H12Cl2 | CID 10953908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-dichloroheptane|lookchem [lookchem.com]

- 3. 1,1-Dichloroheptane | C7H14Cl2 | CID 13184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]

- 6. scispace.com [scispace.com]

- 7. US4492800A - Process for the preparation of 1,1-dichloro-alkenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry of 1,1-Dichloroalkenes for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Stereochemical Nuances of 1,1-Dichloroalkenes and Their Significance in Modern Chemistry

The 1,1-dichloroalkene moiety is a versatile functional group that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique electronic and steric properties impart distinct reactivity, allowing for stereoselective transformations and the construction of complex molecular architectures. This guide provides a comprehensive overview of the stereochemistry of 1,1-dichloroalkenes, encompassing their synthesis, reactivity, and analytical characterization, with a focus on applications relevant to researchers and professionals in the pharmaceutical sciences.

Stereoselective Synthesis of 1,1-Dichloroalkenes

The spatial arrangement of substituents around the carbon-carbon double bond in 1,1-dichloroalkenes can be controlled through various synthetic strategies, leading to the selective formation of either (E)- or (Z)-isomers.

Synthesis of (Z)-1,1-Dichloroalkenes

A prevalent method for the stereoselective synthesis of (Z)-1,1-dichloroalkenes involves the reduction of 1,1,1-trichloroalkanes. Mild, room-temperature reduction using chromium(II) chloride (CrCl₂) has been shown to generate (Z)-1-chloro-2-substituted-1-alkenes in excellent yields.[1]

Another common approach is a modification of the Wittig reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert aldehydes into the corresponding 1,1-dichloroalkenes. This method generally provides good yields and selectivity for the (Z)-isomer.

A more recent and novel approach involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (AlCl₃).[2] This reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, offering an alternative route to this important class of compounds.[2]

Synthesis of (E)-1,1-Dichloroalkenes

The stereoselective synthesis of (E)-1,1-dichloroalkenes is less commonly reported but can be achieved through specific methodologies. One such method involves the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes with Bu₃SnH, which stereoselectively yields (Z)-1-bromo-1-alkenes. Subsequent transformations can then lead to the desired (E)-1,1-dichloroalkene.

Quantitative Data on Synthetic Methods

The following table summarizes the yields for the synthesis of various 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones using AlCl₃.

| Entry | Substrate (1,1,1-Trifluoroalkanone) | Product (1,1-Dichloro-1-alkenone) | Yield (%) |

| 1 | 4-Methoxy-α,α,α-trifluoroacetophenone | 1-(4-Methoxyphenyl)-2,2-dichloroethen-1-one | 78 |

| 2 | α,α,α-Trifluoroacetophenone | 2,2-Dichloro-1-phenylethen-1-one | 75 |

| 3 | 4-Methyl-α,α,α-trifluoroacetophenone | 2,2-Dichloro-1-(p-tolyl)ethen-1-one | 82 |

| 4 | 4-Chloro-α,α,α-trifluoroacetophenone | 1-(4-Chlorophenyl)-2,2-dichloroethen-1-one | 71 |

| 5 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 2,2-Dichloro-1-(naphthalen-2-yl)ethen-1-one | 65 |

| 6 | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | 2,2-Dichloro-1-(pyridin-2-yl)ethen-1-one | 55 |

Experimental Protocols

General Procedure for the Synthesis of 1,1-Dichloro-1-alkenones from 1,1,1-Trifluoroalkanones[2]

To a solution of the 1,1,1-trifluoroalkanone (1.0 mmol) in dichloromethane (5 mL) at room temperature is added aluminum trichloride (5.0 mmol). The reaction mixture is stirred at room temperature for 1-5 days, while monitoring the progress by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,1-dichloro-1-alkenone.

General Procedure for Suzuki-Miyaura Cross-Coupling of 1,1-Dichloroalkenes

A mixture of the 1,1-dichloroalkene (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by chromatography.

Reactivity and Mechanistic Insights

1,1-Dichloroalkenes are valuable intermediates in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms in 1,1-dichloroalkenes exhibit different reactivities, allowing for selective mono- or di-substitution reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, and its application to 1,1-dichloroalkenes provides access to a wide range of substituted alkenes.

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura cross-coupling of a 1,1-dichloroalkene.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction of a 1,1-dichloroalkene.

Proposed Mechanism of Formation from 1,1,1-Trifluoroalkanones

The conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones is proposed to proceed through a series of Lewis acid-mediated halogen exchange and elimination steps.

Caption: Proposed mechanism for the conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones.

Applications in Drug Development and Natural Product Synthesis

The 1,1-dichloroalkene moiety is a key structural feature in several biologically active compounds.

-

Caracolamide A: A marine natural product that exhibits cytotoxic activity. The 1,1-dichloroalkene group is crucial for its biological function.

-

Permethrin: A synthetic pyrethroid insecticide, where the dichlorovinyl group is essential for its insecticidal properties.

The development of synthetic analogs of these and other natural products containing the 1,1-dichloroalkene unit is an active area of research in the quest for new therapeutic agents. For instance, chalcones, which can be synthesized to incorporate a 1,1-dichloroalkene moiety, are known to exhibit a wide range of biological activities, including anticancer effects. The mechanism of action of some anticancer chalcones involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

References

Potential Research Areas for 1,1-Dichloro-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-1-heptene is a halogenated alkene with potential as a versatile building block in organic synthesis. Its gem-dichloroalkene moiety offers a unique platform for a variety of chemical transformations, including cross-coupling reactions and functional group interconversions. This technical guide provides an in-depth overview of the synthesis, spectral properties, and, most importantly, potential research avenues for this compound. The content is tailored for researchers and professionals in the fields of chemistry and drug development, aiming to stimulate further investigation into the applications of this compound. While experimental data for this specific molecule is limited, this guide furnishes detailed, extrapolated experimental protocols and predicted spectral data to facilitate future research endeavors.

Introduction

Gem-dichloroalkenes are a class of organic compounds characterized by the presence of a C=CCl₂ group. This functional group imparts unique reactivity, making them valuable intermediates in synthetic organic chemistry. They serve as precursors to alkynes, substituted alkenes, and various heterocyclic compounds. Notably, the 1,1-dichloroalkenyl moiety is found in a number of biologically active molecules, including pyrethroid insecticides. This compound, with its seven-carbon chain, represents a lipophilic building block that could be incorporated into more complex molecular architectures, potentially leading to new therapeutic agents or materials. This guide will explore the untapped research potential of this compound.

Synthesis of this compound

The most common and direct method for the synthesis of 1,1-dichloro-1-alkenes is the reaction of an aldehyde with a phosphorus ylide generated from triphenylphosphine and carbon tetrachloride. This Wittig-type olefination provides a reliable route to the desired product.

Proposed Experimental Protocol: Synthesis from Heptanal

This protocol is based on established procedures for the synthesis of 1,1-dichloroalkenes from aldehydes.

Reaction:

Heptanal + CCl₄ + 2 PPh₃ → this compound + HCCl₃ + 2 Ph₃PO

Materials:

-

Heptanal (1.0 eq)

-

Carbon tetrachloride (CCl₄, 2.0 eq)

-

Triphenylphosphine (PPh₃, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (2.0 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 1 hour, during which time a thick white precipitate of the phosphorus ylide will form.

-

Add a solution of heptanal (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: 70-85% (based on analogous reactions).

Physicochemical and Spectral Data

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| CAS Number | 32363-95-4 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Predicted to be in the range of 170-190 °C | - |

| Density | Predicted to be ~1.0 g/mL | - |

Predicted Spectroscopic Data

Note: The following data are predicted and should be confirmed by experimental analysis.

| ¹H-NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8-6.0 | t | 1H | =CH- | |

| ~ 2.1-2.3 | q | 2H | -CH₂-CH= | |

| ~ 1.2-1.5 | m | 6H | -(CH₂)₃- | |

| ~ 0.9 | t | 3H | -CH₃ |

| ¹³C-NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | =C(Cl)₂ | |

| ~ 125 | =CH- | |

| ~ 35 | -CH₂-CH= | |

| ~ 31 | ||

| ~ 28 | ||

| ~ 22 | ||

| ~ 14 | -CH₃ |

| FT-IR (Liquid Film) | Predicted Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 | =C-H stretch | |

| ~ 2950, 2870 | C-H stretch (alkyl) | |

| ~ 1620 | C=C stretch | |

| ~ 1460, 1380 | C-H bend (alkyl) | |

| ~ 850-900 | =C-H bend (out of plane) | |

| ~ 700-800 | C-Cl stretch |

Potential Research Areas

The reactivity of the gem-dichloroalkene functionality opens up several exciting avenues for research. The following sections outline key areas where this compound could be a valuable starting material.

Palladium-Catalyzed Cross-Coupling Reactions

1,1-Dichloro-1-alkenes are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling of this compound with boronic acids can provide a stereoselective route to mono- and di-substituted alkenes. By carefully controlling the reaction conditions (ligand, base, and solvent), it is possible to achieve selective mono- or bis-coupling.

-

Potential Research: Investigation into the stereoselective synthesis of (Z)-1-chloro-1-aryl-1-heptenes and their subsequent functionalization. These compounds could be precursors to novel liquid crystals or biologically active molecules.

The Sonogashira coupling with terminal alkynes can be employed to synthesize enynes, which are valuable intermediates in organic synthesis.

-

Potential Research: Development of efficient protocols for the mono- and di-alkynylation of this compound. The resulting enediynes could be explored for their potential in materials science or as precursors to complex polycyclic systems through cyclization reactions.

The Heck reaction with various alkenes could lead to the formation of substituted dienes, which are important structural motifs in natural products and polymers.

-

Potential Research: Exploration of the regioselectivity and stereoselectivity of the Heck reaction with this compound and various electronically and sterically diverse alkenes.

Synthesis of Terminal Alkynes

Treatment of this compound with a strong base, such as sodium amide or an alkyllithium reagent, can induce a double dehydrochlorination to yield 1-heptyne.

-

Potential Research: Optimization of the reaction conditions to achieve high yields of 1-heptyne. This could provide an alternative and potentially more scalable route to this important terminal alkyne compared to traditional methods.

Synthesis of Ketones

Acid-catalyzed hydrolysis of the gem-dichloroalkene functionality can lead to the formation of a ketone. In the case of this compound, this would yield 2-heptanone.

-

Potential Research: Investigation of mild and efficient conditions for the hydrolysis of this compound to 2-heptanone. This could be a useful transformation in a multi-step synthesis.

Exploration of Biological Activity

Given that some chlorinated hydrocarbons exhibit biological activity, this compound and its derivatives could be screened for various biological activities.

-

Potential Research:

-

Synthesis of a library of derivatives of this compound through the cross-coupling reactions mentioned above.

-

Screening of these compounds for antimicrobial, antifungal, or cytotoxic activity.

-

Investigation of their potential as enzyme inhibitors, particularly for enzymes with lipophilic binding pockets.

-

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the care appropriate for a chlorinated hydrocarbon.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.

Conclusion

This compound is a readily accessible compound with significant, yet largely unexplored, potential in organic synthesis. The versatility of the gem-dichloroalkene functionality makes it an attractive starting material for the synthesis of a wide range of valuable compounds. This guide has outlined several promising research areas, from the development of novel cross-coupling methodologies to the exploration of its biological activity. It is our hope that the information and proposed experimental protocols provided herein will serve as a catalyst for further research into the chemistry and applications of this intriguing molecule.

References

Methodological & Application

Synthesis of 1,1-Dichloro-1-heptene from Heptanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-alkenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional groups and as building blocks in the synthesis of more complex molecules. The conversion of aldehydes to geminal dichloroolefins is a key transformation. This document provides detailed application notes and protocols for the synthesis of 1,1-dichloro-1-heptene from heptanal. The primary method described is a Wittig-type reaction employing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).

Reaction Principle

The synthesis of this compound from heptanal is typically achieved through the reaction of the aldehyde with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrachloride. The overall transformation is as follows:

Heptanal + PPh₃ + CCl₄ → this compound + Ph₃PO

The triphenylphosphine reacts with carbon tetrachloride to form a phosphonium salt, which then acts as the dichloromethylenating agent. The aldehyde reacts with this reagent to yield the desired this compound and triphenylphosphine oxide as a byproduct.[1]

Safety Precautions

-

Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous substance. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Heptanal is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triphenylphosphine (PPh₃) can cause skin and eye irritation.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

Materials and Methods

Materials

-

Heptanal (C₇H₁₄O)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Hexane or pentane for purification

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography (if necessary)

Instrumentation

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (N₂ or Ar)

-

Standard laboratory glassware

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Experimental Protocol

The following is a general protocol for the synthesis of 1,1-dichloroalkenes from aliphatic aldehydes. The specific conditions for heptanal may require optimization.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (2.0 eq) and anhydrous carbon tetrachloride (as solvent or in an appropriate solvent like dichloromethane).

-

Addition of Aldehyde: To the stirred solution, add heptanal (1.0 eq) dropwise at room temperature under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a non-polar solvent like hexane or pentane to precipitate the triphenylphosphine oxide.

-

Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide. Wash the precipitate with a small amount of the non-polar solvent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) |

| Heptanal | C₇H₁₄O | 114.19 |

| This compound | C₇H₁₂Cl₂ | 167.07[2] |

Spectroscopic Data for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) [2]

| m/z | Relative Intensity |

| 42 | 88.63% |

| 55 | 67.58% |

| 57 | 62.45% |

| 70 | 99.99% |

| 109 | 15.96% |

Diagrams

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A summary of the experimental workflow for the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,1-Dichloro-1-heptene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-heptene and related 1,1-dichloro-1-alkenes. The selective mono-substitution of these substrates presents a significant challenge, often leading to double substitution products. However, by employing specific catalytic systems, a highly selective synthesis of (Z)-chloroalkenes can be achieved.

Introduction

The palladium-catalyzed cross-coupling of 1,1-dichloro-1-alkenes is a powerful transformation for the synthesis of stereodefined trisubstituted alkenes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1] A key challenge in the coupling of 1,1-dichloro-1-alkenes is controlling the reactivity to achieve selective monosubstitution over double substitution.[1] Research has demonstrated that the use of palladium catalysts with bulky bisphosphine ligands, particularly those with a large P-Pd-P bite angle, in nonpolar solvents is crucial for achieving high selectivity for the desired mono-coupled product.[1]

This document outlines the optimized conditions for the Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) reagents, leading to the formation of (Z)-chlorinated internal alkenes in good yields.[1]

Key Reaction Parameters for Selective Monocoupling

Several factors are critical for achieving high selectivity in the monocoupling of 1,1-dichloro-1-alkenes:

-

Ligand Selection: The use of bisphosphine ligands with a large P-Pd-P bite angle, such as XantPhos and DpePhos, is essential. These ligands promote the formation of the desired mono-coupled product while disfavoring the second coupling event.[1]

-

Solvent: Nonpolar solvents are preferred to enhance the selectivity of the reaction.[1]

-

Base: Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective in promoting the reaction.[1]

-

Substrate Electronics: Electron-poor 1,1-dichloro-1-alkenes tend to exhibit higher selectivity for monocoupling, while electron-rich substrates have a greater propensity for bis-coupling.[1]

Tabulated Data: Suzuki-Miyaura Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBNs

The following table summarizes the results for the palladium-catalyzed monocoupling of various 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN reagents, highlighting the scope and efficiency of the optimized protocol.

| Entry | 1,1-Dichloro-1-alkene | 9-Alkyl-9-BBN | Product | Yield (%) |

| 1 | 1,1-Dichloro-1-octene | 9-Hexyl-9-BBN | (Z)-7-Chloro-7-tetradecene | 85 |

| 2 | 1,1-Dichloro-3-phenylpropene | 9-Hexyl-9-BBN | (Z)-1-Chloro-1-phenyl-1,4-nonadiene | 78 |

| 3 | 1,1-Dichloro-4-phenyl-1-butene | 9-(3-Phenylpropyl)-9-BBN | (Z)-1-Chloro-1,7-diphenyl-1-heptene | 82 |

| 4 | Methyl 4,4-dichloro-3-butenoate | 9-Hexyl-9-BBN | Methyl (Z)-4-chloro-3-decenoate | 75 |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Monocoupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBNs:

This protocol is adapted from the work of Liron, F., et al., J. Org. Chem., 2007.[1]

Materials:

-

1,1-Dichloro-1-alkene (1.0 equiv)

-

9-Alkyl-9-BBN (1.2 equiv)

-

Pd₂(dba)₃ (2.5 mol %)

-

XantPhos (5.5 mol %)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2.5 mol %), XantPhos (5.5 mol %), and anhydrous potassium phosphate (3.0 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane to the flask.

-

Add the 1,1-dichloro-1-alkene (1.0 equiv) to the reaction mixture.

-

Finally, add the 9-alkyl-9-BBN solution (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-chloroalkene.

Reaction Scheme and Workflow Diagrams

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

References

Application of 1,1-Dichloro-1-heptene in Natural Product Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

The versatile reactivity of 1,1-dichloro-1-heptene and related 1,1-dichloroalkenes makes them valuable building blocks in the synthesis of complex natural products. Their ability to undergo selective transformations, such as cross-coupling and olefination reactions, provides a powerful tool for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of bioactive natural products, supported by quantitative data and visual diagrams.

Application Note 1: Stereoselective Synthesis of Z-Chloroalkenes via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclononane (9-alkyl-9-BBN) reagents offers a highly efficient and stereoselective method for the synthesis of Z-chloroalkenes. This transformation is particularly useful in the construction of complex olefinic moieties found in a variety of natural products, such as the potent antifungal and cytotoxic macrolide, Oocydin A.[1] The reaction proceeds with high selectivity for monocoupling, which has been a significant challenge with 1,1-dichloro-1-alkenes.[2][3]

The use of bisphosphine ligands with a large P-Pd-P bite angle is crucial for achieving high yields and selectivity. These monochlorinated olefins can be further functionalized, providing a stereospecific route to trisubstituted olefins.[2][3]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes.

Quantitative Data for Suzuki-Miyaura Coupling

| 1,1-Dichloro-1-alkene Substrate | 9-Alkyl-9-BBN Reagent | Product | Yield (%) | Reference |

| 1,1-dichloro-1-octene | 9-hexyl-9-BBN | (Z)-7-chloro-7-tetradecene | 85 | [2] |

| 1,1-dichloro-4-phenyl-1-butene | 9-hexyl-9-BBN | (Z)-1-chloro-4-phenyl-1-decene | 80 | [2] |

| Ethyl 11,11-dichloroundec-10-enoate | 9-hexyl-9-BBN | Ethyl (Z)-11-chloro-10-heptadecenoate | 75 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the work of Liron, F., et al. (2007).[2]

-

Preparation of the 9-Alkyl-9-BBN Reagent: To a solution of the terminal alkene (1.2 mmol) in anhydrous THF (2 mL) at 0 °C under an argon atmosphere, add a 0.5 M solution of 9-BBN in THF (1.1 mmol). Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cross-Coupling Reaction: In a separate flask, add Pd(dba)₂ (0.025 mmol, 5 mol%), Xantphos (0.03 mmol, 6 mol%), and K₃PO₄ (3 mmol) to a solution of the 1,1-dichloro-1-alkene (1.0 mmol) in dioxane (4 mL).

-

Reaction Assembly: Add the freshly prepared solution of the 9-alkyl-9-BBN reagent to the flask containing the palladium catalyst, ligand, base, and 1,1-dichloro-1-alkene.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired Z-chloroalkene.

Application Note 2: Synthesis of Dichlorovinylidene Moieties via Wittig-Type Olefination

The Wittig-type olefination using dichloromethylenetriphenylphosphorane is a robust method for the introduction of a dichlorovinylidene group onto a carbonyl compound. This strategy has been successfully employed in the total synthesis of the marine natural product Caracolamide A, which exhibits ion channel modulating activity.[4] This reaction provides a direct route to terminal 1,1-dichloroalkenes from aldehydes.

Signaling Pathway for Caracolamide A Synthesis

Caption: Synthetic pathway to Caracolamide A.

Quantitative Data for the Synthesis of Caracolamide A

| Reaction Step | Starting Material(s) | Product | Reagents | Yield (%) | Reference |

| Amide Formation | 2-Phenylethylamine, 7-Hydroxyheptanoic acid | 7-hydroxy-N-phenethylheptanamide | EDCI, HOBt, DIPEA | Not Reported | [4] |

| Oxidation | 7-hydroxy-N-phenethylheptanamide | 7-oxo-N-phenethylheptanamide | Dess-Martin Periodinane | 95 | [4] |

| Wittig Olefination | 7-oxo-N-phenethylheptanamide | Caracolamide A | PPh₃, CCl₄, n-BuLi | 60 | [4] |

Experimental Protocol: Synthesis of a Dichlorovinylidene Moiety

This protocol is adapted from the total synthesis of Caracolamide A.[4]

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (2.0 eq.) in anhydrous THF. Cool the solution to -78 °C and add carbon tetrachloride (2.0 eq.). Slowly add n-butyllithium (2.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting dark red solution for 30 minutes at this temperature.

-

Olefination Reaction: To the freshly prepared ylide solution, add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise via a syringe.

-

Reaction Conditions: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the terminal 1,1-dichloroalkene.

References

- 1. Total Synthesis of Oocydin A by Roulland [organic-chemistry.org]

- 2. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]

- 3. Suzuki-miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Stereoselective Synthesis of Z-α-Chloroacrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the highly stereoselective synthesis of Z-α-chloroacrylates. The primary method outlined is based on the chromium(II)-mediated olefination of aldehydes with trihaloacetate esters, a process that has been shown to produce the desired Z-isomer with exceptional stereocontrol (>99%) and in high yields. This approach is notable for its reliability and applicability to a range of aldehyde substrates. This application note includes a step-by-step experimental procedure, a summary of expected outcomes, and a visual representation of the experimental workflow to aid in laboratory implementation.

Introduction

Z-α-chloroacrylates are valuable intermediates in organic synthesis, serving as precursors for a variety of functionalized molecules and playing a role in the development of novel therapeutic agents. The stereoselective synthesis of the Z-isomer is a critical challenge, as the geometric configuration of the double bond significantly influences the reactivity and biological activity of downstream products. Traditional methods for the synthesis of α,β-unsaturated esters often yield mixtures of E and Z isomers, necessitating difficult and costly purification steps. The chromium(II)-mediated olefination described herein offers a robust solution to this problem, providing a direct and highly selective route to Z-α-chloroacrylates.

Experimental Protocol: Chromium(II)-Mediated Synthesis of Z-α-Chloroacrylates

This protocol is based on the method described by Falck et al., which employs a chromium(II)-mediated coupling of an aldehyde with an ethyl trichloroacetate.

Materials:

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Aldehyde (substrate)

-

Ethyl trichloroacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stirring bar

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous Chromium(II) chloride to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask and stir the resulting suspension.

-

Reagent Addition: To the stirring suspension, add the aldehyde substrate followed by ethyl trichloroacetate.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aldehyde.

-

Quenching: Upon completion, quench the reaction by exposing the mixture to air.

-

Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure Z-α-chloroacrylate.

-

Characterization: The stereoselectivity of the product can be confirmed by ¹H NMR spectroscopy.

Data Presentation

The chromium(II)-mediated synthesis of Z-α-chloroacrylates has been reported to provide excellent yields and stereoselectivity for a variety of aldehyde substrates. The table below summarizes typical results that can be expected from this protocol.

| Aldehyde Substrate | Product | Yield (%) | Z:E Ratio |

| Benzaldehyde | Ethyl (Z)-2-chloro-3-phenylacrylate | >90 | >99:1 |

| 4-Chlorobenzaldehyde | Ethyl (Z)-2-chloro-3-(4-chlorophenyl)acrylate | >90 | >99:1 |

| Cyclohexanecarboxaldehyde | Ethyl (Z)-2-chloro-3-cyclohexylacrylate | >85 | >99:1 |

| Heptanal | Ethyl (Z)-2-chloro-2-nonenoate | >80 | >99:1 |

Note: The yields and ratios presented are based on reported outcomes in the literature and may vary depending on experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Z-α-chloroacrylates via the chromium(II)-mediated olefination protocol.

Caption: Experimental workflow for the synthesis of Z-α-chloroacrylates.

Signaling Pathway Diagram

The proposed mechanism for this reaction involves the formation of a geminal dichromium species from the reaction of chromium(II) chloride with the trihaloacetate. This species then adds to the aldehyde, followed by an elimination step to form the Z-alkene with high stereoselectivity.

Caption: Proposed mechanistic pathway for the formation of Z-α-chloroacrylates.

Application Notes and Protocols: Grignard Reaction with 1,1-Dichloro-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of 1,1-dichloro-1-heptene presents a unique challenge in organic synthesis. While the Grignard reaction is a powerful tool for carbon-carbon bond formation, the direct reaction of this compound with magnesium metal to form a stable Grignard reagent is not a conventional or reliable method. The presence of two vinyl chlorides can lead to undesired side reactions, including elimination and the formation of complex mixtures.

However, a highly effective and controlled method for the functionalization of this compound involves a palladium-catalyzed cross-coupling reaction . In this approach, a separately prepared Grignard reagent is coupled with this compound in the presence of a palladium catalyst. This methodology allows for the selective mono-alkylation or mono-arylation of the dichloroalkene, providing a versatile route to a variety of substituted vinyl chlorides, which are valuable intermediates in the synthesis of complex organic molecules and potential pharmaceutical candidates.

These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of Grignard reagents with this compound, along with relevant data and diagrams to guide researchers in successfully employing this synthetic strategy.

Reaction Principle

The core of the reaction is a palladium-catalyzed cross-coupling, often referred to as a Kumada or Negishi-type coupling (though the latter typically involves organozinc reagents, the principle is similar). The catalytic cycle involves the oxidative addition of the vinyl chloride to a palladium(0) complex, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The use of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

All glassware should be thoroughly oven-dried before use to exclude moisture, which can quench the Grignard reagent.

-

Anhydrous solvents are essential for the success of the reaction.

Preparation of the Grignard Reagent (General Procedure)

This protocol describes the preparation of a generic Grignard reagent (R-MgX). The specific alkyl or aryl halide should be chosen based on the desired substituent to be introduced.

Materials:

-

Magnesium turnings

-

Alkyl or Aryl halide (e.g., bromobenzene for Phenylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of the anhydrous solvent to cover the magnesium.

-

Dissolve the alkyl or aryl halide in anhydrous solvent in the dropping funnel.

-

Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent solution should be used immediately in the subsequent cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling of this compound with a Grignard Reagent

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions of gem-dichloroalkenes.

Materials:

-

This compound

-

Prepared Grignard reagent solution (e.g., Phenylmagnesium bromide in THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Anhydrous diethyl ether or THF

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.04 equivalents) and tricyclohexylphosphine (e.g., 0.04 equivalents) in anhydrous NMP or DMAc.

-

Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.

-

To this catalyst mixture, add this compound (1.0 equivalent).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent solution (e.g., 1.1 equivalents) to the reaction mixture via a syringe or cannula.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours, monitor by TLC or GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted vinyl chloride.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed mono-alkylation and mono-arylation of 1,1-dichloroalkenes with various Grignard reagents. While specific data for this compound is limited in the public domain, the following provides an expected range of efficacy based on analogous substrates.

| 1,1-Dichloroalkene Substrate | Grignard Reagent (R-MgX) | Catalyst System | Solvent | Yield (%) |

| 1,1-Dichloro-1-octene | Phenylmagnesium bromide | Pd(OAc)₂ / PCy₃ | NMP | ~85 |

| 1,1-Dichloro-1-octene | Methylmagnesium bromide | Pd(OAc)₂ / PCy₃ | NMP | ~78 |

| 1,1-Dichloro-2-phenylethene | Ethylmagnesium bromide | Pd(OAc)₂ / PCy₃ | DMAc | ~90 |

| 1,1-Dichloro-2-phenylethene | Vinylmagnesium bromide | PdCl₂(dppf) | THF | ~75 |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. The data presented here are for illustrative purposes and should be optimized for the specific reaction of this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed Grignard reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle for the cross-coupling reaction.

Safety Precautions

-

Grignard reagents are highly flammable and react violently with water. Handle with extreme care in a fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

Conclusion

The palladium-catalyzed cross-coupling of this compound with Grignard reagents offers a robust and versatile method for the synthesis of mono-substituted vinyl chlorides. This approach circumvents the difficulties associated with the direct formation of a Grignard reagent from the dichloroalkene. The resulting products are valuable intermediates for further synthetic transformations, making this protocol a significant tool for researchers in organic synthesis and drug development. Careful attention to anhydrous and inert conditions is paramount for achieving high yields and reproducible results.

Suzuki-Miyaura Coupling Conditions for Dichloroalkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of dichloroalkenes. The Suzuki-Miyaura reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, and its application to dichloroalkenes opens avenues for the synthesis of a wide array of functionalized alkenes, which are valuable intermediates in pharmaceutical and materials science.[1][2][3][4] This guide focuses on strategies for both selective mono- and di-substitution of geminal and vicinal dichloroalkenes, offering researchers the tools to control the reaction outcome.

Introduction to Suzuki-Miyaura Coupling of Dichloroalkenes